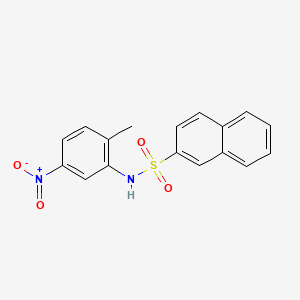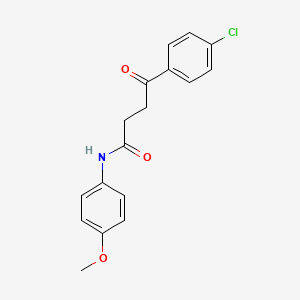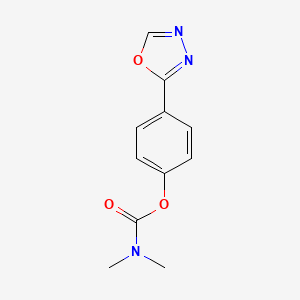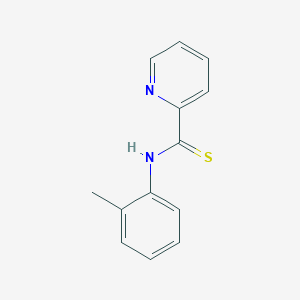![molecular formula C19H21FN2O2 B5793982 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)
1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine, also known as 4-F-PBP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been gaining attention in the scientific community due to its potential as a research tool in the field of neuroscience.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine involves the activation of the serotonin 5-HT1A receptor and the dopamine D2 receptor. Activation of these receptors leads to the modulation of neurotransmitter release and the regulation of neuronal activity in the brain. 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine are not well understood. However, it has been reported to induce a range of psychoactive effects in animal models, including locomotor stimulation, hyperactivity, and stereotypy. It has also been shown to have anxiolytic and antidepressant-like effects in some studies.
実験室実験の利点と制限
One advantage of using 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine as a research tool is its selectivity for the serotonin 5-HT1A receptor and the dopamine D2 receptor. This allows researchers to study the function and regulation of these receptors in isolation. However, one limitation of using 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine is its limited availability and high cost, which may restrict its use in some research settings.
将来の方向性
There are several future directions for research on 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine. One direction is to investigate its potential as a therapeutic agent for the treatment of mood and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further research is needed to understand the long-term effects of 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine on brain function and behavior.
合成法
The synthesis of 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 3-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine.
科学的研究の応用
1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been used as a research tool in the field of neuroscience to study the function and regulation of neurotransmitter systems in the brain. It has been shown to act as a selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been found to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward.
特性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-15-3-2-4-18(13-15)24-14-19(23)22-11-9-21(10-12-22)17-7-5-16(20)6-8-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATPLRUTVGWGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)
![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)


![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)

![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)
